molecular formula C16H24N4O3S B2464127 2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251607-54-1

2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2464127
CAS RN: 1251607-54-1
M. Wt: 352.45
InChI Key: NWGZZUDVXBADLO-UHFFFAOYSA-N
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Description

“2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . It has been investigated for its potential antimalarial activity .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic methods such as IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .

Scientific Research Applications

Oxidative C(sp3)–H Functionalization

Scientific studies have demonstrated the oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes using this compound. This reaction leads to the synthesis of 1,2,4-triazolo[4,3-a]pyridines . These heterocycles have diverse applications in medicinal chemistry and materials science .

Cancer Research

Derivatives of 1,2,4-triazolo[4,3-a]pyrazine , which share structural features with our compound, have been evaluated for their anticancer activity. Researchers assessed their inhibitory effects against cancer cell lines such as A549, MCF-7, and HeLa. These investigations highlight potential applications in oncology .

Storage and Handling

For optimal stability, store 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one in a sealed, dry, cool, and well-ventilated environment. Proper storage ensures its effectiveness and longevity .

Future Directions

This compound has been investigated for its potential antimalarial activity, and it may serve as a starting point for future antimalarial drug discovery programs .

properties

IUPAC Name

2-(3-methylbutyl)-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-13(2)8-11-20-16(21)19-12-14(6-7-15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGZZUDVXBADLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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